molecular formula C9H7I2NO2 B8346531 (2,5-Diiodo-4-methoxy-phenoxy)-acetonitrile

(2,5-Diiodo-4-methoxy-phenoxy)-acetonitrile

Cat. No. B8346531
M. Wt: 414.97 g/mol
InChI Key: IVAPDIRFTBTTKK-UHFFFAOYSA-N
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Patent
US07531547B2

Procedure details

2,5-Diiodo-4-methoxy-phenol (2.8 g, 7.5 mmol) and potassium carbonate (2.1 g) were added to 30 mL of stirring acetone at room temperature and under nitrogen. Bromoacetonitrile (0.575 mL, 8.25 mmol) was added, and the reaction mixture was heated to 60° C. and stirred under nitrogen for 8 hours, then stirred for 18 hours under nitrogen at room temperature. The reaction mixture concentrated under reduced pressure, and the residue was poured into water and extracted into EtOAc. The combined organic layers were washed with brine, dried over Na2SO4, filtered and concentrated under reduced pressure. The residue was chromatographed on 150 g of flash silica (5%-20% EtOAc/hexanes) to give 2.86 g of (2,5-Diiodo-4-methoxy-phenoxy)-acetonitrile, MS (M+H)=416.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.575 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[C:5]([I:10])=[CH:4][C:3]=1[OH:11].C(=O)([O-])[O-].[K+].[K+].Br[CH2:19][C:20]#[N:21]>CC(C)=O>[I:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[C:5]([I:10])=[CH:4][C:3]=1[O:11][CH2:19][C:20]#[N:21] |f:1.2.3|

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
IC1=C(C=C(C(=C1)OC)I)O
Name
Quantity
2.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0.575 mL
Type
reactant
Smiles
BrCC#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred under nitrogen for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 18 hours under nitrogen at room temperature
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was poured into water
EXTRACTION
Type
EXTRACTION
Details
extracted into EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on 150 g of flash silica (5%-20% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
IC1=C(OCC#N)C=C(C(=C1)OC)I
Measurements
Type Value Analysis
AMOUNT: MASS 2.86 g
YIELD: CALCULATEDPERCENTYIELD 91.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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